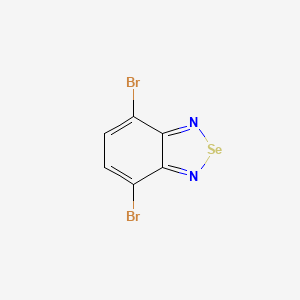

4,7-Dibromo-2,1,3-benzoselenadiazole

Beschreibung

The exact mass of the compound 4,7-Dibromo-2,1,3-benzoselenadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7-Dibromo-2,1,3-benzoselenadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dibromo-2,1,3-benzoselenadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,7-dibromo-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYRQFKGUCDJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=N[Se]N=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348157 | |

| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-42-0 | |

| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dibromo-2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,7-Dibromo-2,1,3-benzoselenadiazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,7-Dibromo-2,1,3-benzoselenadiazole, a pivotal heterocyclic building block in the fields of materials science and advanced chemical synthesis. The document is structured to deliver expert-level insights for researchers, chemists, and professionals in drug development, detailing the synthesis, purification, characterization, and key applications of this versatile compound. Emphasis is placed on the causality behind experimental protocols and the self-validating nature of the described methodologies. This guide consolidates critical data, including physicochemical properties and spectroscopic analysis, and explores its utility in organic electronics and its emerging potential in the life sciences.

Introduction: The Strategic Importance of the Benzoselenadiazole Core

The 2,1,3-benzoselenadiazole (BSeD) scaffold is a unique electron-accepting heterocycle that has garnered significant interest for its distinctive electronic and photophysical properties. The incorporation of a selenium atom, a heavier chalcogen, imparts specific characteristics compared to its sulfur (benzothiadiazole) and oxygen (benzofurazan) analogues, including a smaller bandgap and altered intermolecular interactions.

The strategic placement of bromine atoms at the 4 and 7 positions of the BSeD core creates a highly versatile building block. These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, most notably Suzuki and Stille couplings, enabling the construction of complex π-conjugated systems.[1][2] This derivatization capability is the primary reason for its widespread use in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

While its role in materials science is well-established, the unique photophysical properties of the benzoselenadiazole core, such as its potential for fluorescence, are attracting interest in the life sciences, particularly for the development of molecular probes and bioimaging agents.[3] This guide will delve into the foundational chemistry of 4,7-Dibromo-2,1,3-benzoselenadiazole, providing the technical depth required for its effective utilization in both established and emerging research domains.

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole is most effectively and reliably achieved through a two-step sequence starting from its more common sulfur analogue, 4,7-Dibromo-2,1,3-benzothiadiazole. This approach is advantageous as it leverages a readily available starting material and proceeds through a stable diamine intermediate.

Rationale for the Synthetic Pathway

Direct bromination of the parent 2,1,3-benzoselenadiazole is feasible but can be aggressive and may lead to purification challenges. The chosen pathway, involving reduction followed by condensation, offers a more controlled and scalable route.

-

Reductive Cleavage: The initial step involves the reductive cleavage of the thiadiazole ring of 4,7-Dibromo-2,1,3-benzothiadiazole. Sodium borohydride is an effective and selective reducing agent for this transformation, converting the thiadiazole into the corresponding 3,6-dibromo-1,2-phenylenediamine. This step is critical as it generates the necessary ortho-diamine precursor for the subsequent cyclization.[4]

-

Condensation with Selenium Dioxide: The resulting diamine is then condensed with selenium dioxide (SeO₂). This reaction forms the selenadiazole ring through a dehydration and cyclization process, yielding the target compound. The reaction is typically performed in a refluxing alcoholic solvent, which facilitates both the dissolution of the reactants and the progress of the condensation.[4]

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure and should be performed by trained personnel using appropriate personal protective equipment in a well-ventilated fume hood.[4]

Step 1: Synthesis of 3,6-Dibromo-1,2-phenylenediamine (4)

-

To a suspension of 4,7-dibromo-2,1,3-benzothiadiazole (2.94 g, 10 mmol) in ethanol (100 mL) in a round-bottom flask, add sodium borohydride (7 g, ~190 mmol) portion-wise at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and stir the mixture for 12 hours at room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of deionized water and extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 3,6-dibromo-1,2-phenylenediamine as a pale yellow solid (yield: ~2.3 g, 87%).[4] This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole (5)

-

To a solution of 3,6-dibromo-1,2-phenylenediamine (2.1 g, 8 mmol) in refluxing ethanol (50 mL), add a solution of selenium dioxide (1.0 g, 9 mmol) in hot water (20 mL).

-

Continue to heat the mixture at reflux for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature, during which a precipitate will form.

-

Collect the solid product by vacuum filtration, washing with cold ethanol and then water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a chloroform/hexane mixture) to afford the title compound as a crystalline solid.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective application in synthesis and device fabrication.

| Property | Value | Source |

| CAS Number | 63224-42-0 | [4] |

| Molecular Formula | C₆H₂Br₂N₂Se | [4] |

| Molecular Weight | 340.86 g/mol | [4] |

| Appearance | Light yellow to amber crystalline powder | [4] |

| Melting Point | 287 °C (lit.) | [4] |

| Solubility | Soluble in toluene, chloroform; sparingly soluble in ethanol | [2] |

Characterization and Spectroscopic Analysis

Confirmation of the structure and purity of 4,7-Dibromo-2,1,3-benzoselenadiazole is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two protons on the benzene ring are chemically equivalent. This results in a simple spectrum consisting of a single singlet. For the precursor, 2,1,3-benzoselenadiazole, the ¹H NMR spectrum shows two multiplets, but upon dibromination at the 4 and 7 positions, these are replaced by a single peak for the remaining protons at C-5 and C-6. The expected chemical shift would be in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic system and the bromine atoms. A reported spectrum for the analogous 4,7-dibromo-2,1,3-benzothiadiazole shows this singlet at approximately 7.73 ppm in CDCl₃, and a similar shift is expected for the selenadiazole derivative.[2]

-

¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecular symmetry. One would expect to see three distinct signals for the carbon atoms of the benzene ring: one for the bromine-substituted carbons (C4/C7), one for the protonated carbons (C5/C6), and one for the carbons fused to the selenadiazole ring (C4a/C7a).

-

⁷⁷Se NMR: ⁷⁷Se NMR is a powerful, though less common, technique for characterizing selenium-containing compounds. The chemical shift is highly sensitive to the electronic environment of the selenium atom. For the parent 2,1,3-benzoselenadiazole, the ⁷⁷Se chemical shift has been reported at 1511.26 ppm.[5] Coordination to a metal or substitution on the benzene ring would be expected to cause a significant shift in this value, providing direct evidence of the selenadiazole ring's integrity.

Mass Spectrometry (MS)

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and selenium isotopes. This distinctive M, M+2, M+4 pattern is a key signature for confirming the presence of two bromine atoms in the structure.

Applications of 4,7-Dibromo-2,1,3-benzoselenadiazole

In Materials Science: A Cornerstone for Organic Electronics

The primary application of this compound is as a monomer for the synthesis of low band-gap conjugated polymers used in organic electronic devices.[2] The electron-deficient nature of the benzoselenadiazole unit makes it an excellent acceptor moiety. When copolymerized with electron-rich (donor) units, it forms donor-acceptor (D-A) polymers with tailored optoelectronic properties.

-

Organic Photovoltaics (OPVs): The D-A architecture is crucial for efficient charge separation in the active layer of an organic solar cell. Polymers derived from 4,7-Dibromo-2,1,3-benzoselenadiazole can absorb a broad range of the solar spectrum and facilitate the generation of free charge carriers.[2]

-

Organic Light-Emitting Diodes (OLEDs): By tuning the donor and acceptor units, the emission color of the resulting polymer can be precisely controlled. The benzoselenadiazole core is instrumental in creating materials for efficient and stable light emission.[1]

The dibromo functionality allows for polymerization via cross-coupling reactions, providing a high degree of control over the final polymer structure and properties.

In Life Sciences and Drug Development: An Emerging Platform

While not a therapeutic agent itself, the benzoselenadiazole core is gaining traction in areas relevant to drug development and chemical biology. Selenium-containing heterocyclic compounds are being explored for various biological activities, and the BSeD scaffold serves as a valuable starting point for medicinal chemistry campaigns.[6]

-

Fluorescent Probes and Bioimaging: The inherent photophysical properties of benzoselenadiazole derivatives make them attractive candidates for fluorescent labels and probes.[3] The heavy atom effect of selenium can influence properties like intersystem crossing and phosphorescence. By functionalizing the 4 and 7 positions (starting from the dibromo derivative), researchers can attach targeting moieties or environmentally sensitive groups to develop probes for specific biological analytes or cellular environments.

-

Scaffold for Medicinal Chemistry: The rigid, planar structure of the benzoselenadiazole core provides a well-defined framework for presenting pharmacophoric elements. Its derivatives can be synthesized and screened for a range of biological activities, building on the known pharmacological profiles of other heterocyclic systems.[6]

Safety and Handling

As with all chemical reagents, 4,7-Dibromo-2,1,3-benzoselenadiazole should be handled with care in a laboratory setting.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: While specific toxicity data for this compound is limited, organoselenium compounds should generally be treated as toxic. The analogous sulfur compound, 4,7-Dibromo-2,1,3-benzothiadiazole, is classified as acutely toxic if swallowed (GHS Hazard H301).[7] It is prudent to handle the selenium analogue with at least the same level of caution.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4,7-Dibromo-2,1,3-benzoselenadiazole is a high-value chemical intermediate with a well-established role in the synthesis of advanced organic electronic materials. Its robust and versatile reactivity, stemming from the two bromine substituents, allows for the precise construction of complex molecular and polymeric architectures. The validated synthetic route presented herein provides a reliable method for its preparation. As research continues to uncover the unique photophysical and biological properties of selenium-containing heterocycles, the importance of 4,7-Dibromo-2,1,3-benzoselenadiazole is poised to expand, offering new opportunities in both materials science and the life sciences, particularly in the development of sophisticated molecular probes.

References

-

Academia.edu. (n.d.). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]

-

ResearchGate. (2018). Data of 1 H-NMR and 13 C-NMR dibenzalacetone. Retrieved from [Link]

-

Scholars Portal Journals. (n.d.). The 13 C NMR spectra and structure of 2,1,3-benzoxadiazole,-benzothiadiazole and -benzoselenadiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). The synergy between a benzoselenadiazole covalent organic framework and TEMPO for selective photocatalytic aerobic oxidation of organic sulfides. Retrieved from [Link]

-

ResearchGate. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]

-

Semantic Scholar. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]

-

MDPI. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Retrieved from [Link]

-

PubMed. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Retrieved from [Link]

-

MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Retrieved from [Link]

-

PubMed. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

-

ResearchGate. (2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

-

Asian Pacific Journal of Cancer Biology. (n.d.). Cytotoxic Activity of Some Azole Derivatives. Retrieved from [Link]

-

PubMed. (2025). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Retrieved from [Link]

Sources

- 1. (PDF) 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules [academia.edu]

- 2. ossila.com [ossila.com]

- 3. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties | MDPI [mdpi.com]

- 6. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 4,7-Dibromo-2,1,3-benzoselenadiazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth exploration of 4,7-Dibromo-2,1,3-benzoselenadiazole, a critical heterocyclic building block in the fields of materials science and drug development. The document elucidates the core physicochemical properties of the compound, with a foundational focus on its molecular weight and its implications for experimental design and analysis. We will detail a validated synthetic workflow, discuss its key applications in organic electronics, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who utilize advanced organic intermediates.

Introduction to the 2,1,3-Benzoselenadiazole Scaffold

The 2,1,3-benzoselenadiazole moiety is a π-deficient heterocyclic system that has garnered significant attention for its unique electronic properties. As a member of the benzochalcogendiazole family, which also includes the well-studied 2,1,3-benzothiadiazole, it functions as a potent electron acceptor. This characteristic is fundamental to its utility in constructing donor-acceptor (D-A) type conjugated systems. Such systems are the cornerstone of modern organic electronic materials, enabling the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors.[1]

The introduction of bromine atoms at the 4 and 7 positions of the benzoselenadiazole core yields 4,7-Dibromo-2,1,3-benzoselenadiazole. This derivatization is a critical strategic step; the bromo-substituents serve as versatile synthetic handles, enabling chemists to engage in powerful cross-coupling reactions (e.g., Suzuki, Stille) to build complex, high-performance polymers and small molecules.[2]

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is a prerequisite for any successful research endeavor. The molecular weight, in particular, dictates stoichiometric calculations for reactions, informs interpretation of mass spectrometry data, and is a key identifier in material characterization.

Calculation of Molecular Weight

The molecular formula for 4,7-Dibromo-2,1,3-benzoselenadiazole is C₆H₂Br₂N₂Se.[3] Its molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

Carbon (C): 6 × 12.011 u = 72.066 u

-

Hydrogen (H): 2 × 1.008 u = 2.016 u

-

Bromine (Br): 2 × 79.904 u = 159.808 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Selenium (Se): 1 × 78.971 u = 78.971 u

Sum (Molecular Weight): 72.066 + 2.016 + 159.808 + 28.014 + 78.971 = 340.875 u

This value is commonly rounded to 340.86 g/mol in commercial and laboratory settings.[3][4]

Data Summary Table

The essential properties of 4,7-Dibromo-2,1,3-benzoselenadiazole are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 340.86 g/mol | [3][4] |

| Molecular Formula | C₆H₂Br₂N₂Se | [3] |

| CAS Number | 63224-42-0 | [3] |

| Appearance | Light yellow to Amber to Dark green powder/crystal | |

| Purity | Typically >98.0% (by GC) | |

| Physical State (at 20°C) | Solid |

Synthesis and Characterization

The synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole is predicated on the electrophilic aromatic substitution of the parent benzoselenadiazole ring. The methodology is analogous to the well-documented bromination of 2,1,3-benzothiadiazole.[2][5]

Proposed Synthetic Workflow

The logical and most common pathway involves the direct bromination of 2,1,3-benzoselenadiazole. The electron-rich benzene portion of the heterocycle is susceptible to attack by an electrophilic bromine source, with the 4 and 7 positions being activated for substitution.

Caption: Proposed workflow for the synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established methods for the analogous thiadiazole compound and represents a robust approach.[5][6]

Materials:

-

2,1,3-Benzoselenadiazole (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (2.2 equiv.)

-

Concentrated Sulfuric Acid (96-98%)

-

Chloroform (optional co-solvent)

-

Deionized Water

-

Methanol

-

Hexanes

Procedure:

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,1,3-benzoselenadiazole (1.0 equiv.).

-

Dissolution: Carefully add concentrated sulfuric acid as the solvent and stir until the precursor is fully dissolved. The reaction can be performed at room temperature.

-

Causality: Concentrated H₂SO₄ serves a dual role: it is a non-reactive solvent for the polar starting material and acts as a powerful activating agent for the electrophilic bromination, protonating the brominating agent to create a more potent electrophile.

-

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (2.2 equiv.) portion-wise to the stirring solution. Ensure each portion dissolves before adding the next. An excess is used to drive the reaction to disubstitution.

-

Causality: NBS is a solid and is often considered a safer and more manageable source of electrophilic bromine compared to liquid Br₂.

-

-

Reaction: Allow the mixture to stir under a nitrogen atmosphere for 12-18 hours at room temperature.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice water. This will precipitate the crude product.

-

Causality: The organic product is insoluble in the aqueous acidic mixture, causing it to crash out of solution. The large volume of water also safely dilutes the concentrated acid.

-

-

Filtration and Washing: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid sequentially with deionized water (to remove residual acid), methanol, and finally n-hexane (to remove organic impurities).

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) or by silica gel column chromatography to yield the final product with high purity.

-

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, validating the calculated molecular weight.

Applications in Research and Development

The dibromo-functionality of this compound is its most valuable asset, positioning it as a key intermediate for synthesizing advanced functional materials via polymerization.

Organic Electronics

The primary application is in the synthesis of low band-gap conjugated polymers for organic electronic devices.[7] The benzoselenadiazole unit acts as the electron-accepting "A" block in a D-A copolymer architecture.

Caption: Role as an acceptor monomer in donor-acceptor polymer synthesis.

These polymers are integral to:

-

Organic Photovoltaics (OPVs): The D-A structure helps tune the polymer's absorption spectrum to better match solar irradiance and facilitates charge separation at the donor-acceptor interface.

-

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties allow for the creation of materials that emit light across the visible spectrum.[1][8]

Fluorescent Probes and Sensors

The inherent fluorescence of the benzodiazole core makes its derivatives candidates for developing chemosensors and bioimaging agents.[1][8] Synthetic modification at the 4 and 7 positions allows for the attachment of receptor groups that can selectively bind to specific analytes (ions, small molecules), resulting in a measurable change in the fluorescence signal.

Safety, Handling, and Storage

Due to its chemical nature, 4,7-Dibromo-2,1,3-benzoselenadiazole requires careful handling to minimize risk.

5.1. Hazard Identification

-

Toxicity: The compound is classified as toxic if swallowed or inhaled.[9]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[9]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9]

5.2. Handling Protocols

-

Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11]

-

Contamination: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[10]

5.3. Storage Recommendations

-

Container: Store in a tightly sealed container to prevent moisture ingress and contamination.[10]

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from light and incompatible materials.[10][11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[10]

Conclusion

4,7-Dibromo-2,1,3-benzoselenadiazole is a high-value chemical intermediate whose significance is rooted in its fundamental physicochemical properties, most notably its molecular weight of 340.86 g/mol and its electron-accepting nature. Its dibromo-functionality provides a gateway for the rational design and synthesis of advanced organic materials with tailored optoelectronic properties. For researchers in materials science and drug discovery, a thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in developing next-generation technologies.

References

-

Biocompare. (n.d.). 4,7-Dibromo-2,1,3-benzoselenadiazole from Aladdin Scientific. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). 4,7-Dibromo-2,1,3-benzothiadiazole: A Versatile Intermediate for Specialty Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

-

ResearchGate. (2016). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]

-

ResearchGate. (2020). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Retrieved from [Link]

-

Semantic Scholar. (2017). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]

-

ResearchGate. (2018). Optimized synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (Br2BTD) from benzene-1,2-diamine (1). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. biocompare.com [biocompare.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 9. 4,7-Dibromo-2,1,3-benzoselenadiazole | 63224-42-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: Structure Elucidation & Synthesis of 4,7-Dibromo-2,1,3-Benzoselenadiazole

Executive Summary

4,7-Dibromo-2,1,3-benzoselenadiazole (4,7-Dibromo-BSe) is a critical electron-deficient building block used primarily in the synthesis of low-bandgap donor-acceptor copolymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][2][3][4][5][6] Its utility stems from the "heavy atom effect" of selenium, which facilitates intersystem crossing and red-shifts absorption spectra compared to its sulfur analog, benzothiadiazole.

While its primary application lies in materials science, the benzoselenadiazole scaffold possesses significant biological potential as an antimicrobial and antitumor agent due to its ability to generate reactive oxygen species (ROS) and release selenium metabolites. This guide details the synthesis, purification, and rigorous structural elucidation of 4,7-Dibromo-BSe, designed for researchers requiring high-purity material for electronic or biological screening.

Part 1: Synthetic Pathway & Causality

The synthesis of 4,7-Dibromo-BSe is a lesson in trans-chalcogenation . Direct bromination of benzoselenadiazole is difficult due to the instability of the Se-N bond under harsh brominating conditions. Therefore, the established protocol proceeds via the reduction of the sulfur analog followed by ring closure with selenium dioxide.

Validated Protocol

-

Precursor Reduction: 4,7-Dibromo-2,1,3-benzothiadiazole is reduced using sodium borohydride (NaBH₄) to cleave the thiadiazole ring, yielding 3,6-dibromo-1,2-phenylenediamine .

-

Se-N Ring Formation: The diamine is reacted with Selenium Dioxide (SeO₂) in refluxing ethanol/water.[7]

Causality of Reagents:

-

NaBH₄/EtOH: Selectively reduces the electron-deficient thiadiazole ring without debrominating the aromatic core.

-

SeO₂: Acts as the selenium source and oxidizing agent. The reaction is driven by the thermodynamic stability of the aromatic benzoselenadiazole system.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise conversion of the sulfur-analog to the target selenium compound via a diamine intermediate.

Part 2: Structural Elucidation (The Core)

Confirming the structure of 4,7-Dibromo-BSe requires a multi-modal approach. The presence of Selenium (Se) and two Bromine (Br) atoms provides unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the proton NMR, while the selenium nucleus offers a definitive diagnostic tool.

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Notes |

| ¹H | 7.80 ppm | Singlet (s) | Ar-H (5,6 pos) | High symmetry results in chemical equivalence of protons. |

| ¹³C | ~133.0 ppm | - | C-Br (4,7 pos) | Quaternary carbon attached to Br. |

| ¹³C | ~155.0 ppm | - | C=N (3a,7a pos) | Imine-like carbons fused to the Se ring. |

| ⁷⁷Se | ~1500 ppm | Singlet | Se (2 pos) | Highly deshielded due to the N=Se=N character. |

Expert Insight: The ⁷⁷Se NMR shift is extremely sensitive to solvent and concentration. While unsubstituted benzoselenadiazole appears around 1500 ppm (relative to Me₂Se), the electron-withdrawing bromines may shift this resonance. The observation of a single Se peak is the primary confirmation of ring closure.

Mass Spectrometry (Isotopic Fingerprint)

This is the most robust confirmation method due to the distinct isotope patterns of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Selenium (multiple stable isotopes, ⁸⁰Se being most abundant).

-

Molecular Ion ([M]+): ~340.8 Da.

-

Pattern: The presence of two bromines creates a characteristic 1:2:1 triplet pattern for the molecular ion cluster (M, M+2, M+4).

-

Selenium Contribution: Selenium isotopes broaden this cluster further, creating a complex "envelope" rather than clean lines. A match to the calculated isotopic distribution is mandatory for validation.

Single Crystal X-Ray Diffraction (XRD)

Crystallography confirms the packing structure, which is vital for understanding charge transport properties in organic electronics.

-

Crystal System: Monoclinic

-

Unit Cell Dimensions:

-

Key Interaction: Short Se···N intermolecular contacts (chalcogen bonding) are typically observed, driving the planar stacking essential for carrier mobility.

DOT Diagram: Elucidation Logic

Figure 2: Logical flow for structural validation, combining spectroscopic and crystallographic data.

Part 3: Quality Control & Safety

Self-Validating Purity Protocol

For device-grade or pharmaceutical applications, purity must exceed 99%.

-

TLC: Use Hexane/Dichloromethane (3:1). The product should be a single spot; the diamine precursor is much more polar and will remain near the baseline.

-

Melting Point: The pure compound has a sharp melting point at 287°C . A broadened range indicates incomplete oxidation or residual selenium species.

-

Elemental Analysis: Carbon/Hydrogen/Nitrogen (CHN) ratios must be within 0.4% of theoretical values.

Safety: Selenium Handling

Warning: Selenium compounds are toxic and can release foul-smelling, toxic selenides if reduced in the body or environment.

-

Containment: All reactions involving SeO₂ must be performed in a fume hood.

-

Waste: Segregate all selenium waste. Do not mix with standard organic solvents or aqueous waste streams.

-

Bleach Treatment: Glassware can be soaked in dilute bleach (sodium hypochlorite) to oxidize residual organoselenides to less volatile inorganic selenates before cleaning.

References

-

Synthesis & Characterization: Pilgram, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry. Link(Note: Foundational text for the bromination/trans-chalcogenation strategy).

-

Crystal Structure: Wang, W. (2022).[4] Chalcogen bonds in the crystal structure of 4,7-dibromo-2,1,3-benzoselenadiazole. Zeitschrift für Kristallographie - New Crystal Structures. Link

-

NMR Data Verification: E.S.A.-I.P.B. Advanced NMR techniques for structural characterization of heterocyclic structures. Link

-

Biological Applications: Lapis, A. A. M., et al. (2025).[8] A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal.[6] Link

Sources

- 1. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]

- 2. 4,7-Dibromo-2,1,3-benzoselenadiazole | 63224-42-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 4,7-Dibromo-2,1,3-benzoselenadiazole

This guide details the structural elucidation and spectral analysis of 4,7-Dibromo-2,1,3-benzoselenadiazole (often abbreviated as 4,7-diBr-BSe or Se-BTz-Br2 ). This compound is a critical intermediate in the synthesis of low-bandgap conjugated polymers (e.g., PCPDTBSe) for organic photovoltaics (OPV) and organic field-effect transistors (OFETs).[1]

Structural Overview & Symmetry Logic

Before interpreting the spectra, one must understand the molecular symmetry, as it dictates the signal multiplicity.

-

Molecular Formula: C

H -

Point Group:

-

Symmetry Operations:

-

Identity (

)[2] -

Two-fold rotation axis (

) passing through the Selenium atom. -

Two mirror planes (

and

-

Implications for NMR:

Due to the

-

Proton Equivalence: The protons at positions 5 and 6 are chemically and magnetically equivalent.

-

Carbon Equivalence: The carbon skeleton reduces to three unique signals:

Diagram 1: Structural Symmetry & Assignment Logic

Caption: Symmetry analysis predicting signal reduction in 1H and 13C NMR spectra.

Experimental Protocol: Synthesis & Sample Preparation

Reliable NMR data depends on the purity of the sample. The synthesis of the selenadiazole derivative differs from the thiadiazole analog.

Synthesis Route (Validation)

Unlike the sulfur analog (which is brominated after ring formation), the selenium derivative is best synthesized by condensation of 3,6-dibromo-1,2-phenylenediamine with Selenium Dioxide (SeO

-

Reagents: 3,6-dibromo-1,2-phenylenediamine (1.0 eq), SeO

(1.2 eq). -

Solvent: Ethanol (absolute) or Ethanol/Water mix.

-

Conditions: Reflux for 2–4 hours.

-

Purification: The product precipitates as a yellow/orange solid. Recrystallization from ethanol or chloroform is required to remove unreacted diamine, which complicates NMR interpretation.

NMR Sample Preparation[5][6][7][8]

-

Solvent: Chloroform-d (CDCl

) is the standard solvent.-

Note: Solubility can be lower than the sulfur analog. If signals are weak, use deuterated o-dichlorobenzene (

-ODCB) or Tetrachloroethane-d

-

-

Concentration:

-

1H NMR: ~10 mg in 0.6 mL solvent.

-

13C NMR: ~40–50 mg in 0.6 mL solvent (saturated solution recommended due to quaternary carbons).

-

1H NMR Spectral Analysis

The proton spectrum is deceptively simple but contains a critical "fingerprint" of the selenium atom.

Primary Signal

-

Chemical Shift:

7.60 – 7.65 ppm (in CDCl -

Multiplicity: Singlet (s) .

-

Integration: 2H.

-

Assignment: Protons at positions 5 and 6.

The "Expert" Detail: Selenium Satellites

This is the key differentiator between the selenadiazole and thiadiazole analogs.

-

Isotope:

Se has a spin of 1/2 and a natural abundance of ~7.6%.[5] -

Observation: You will see small "satellite" peaks flanking the main singlet.

-

Coupling Constant (

): Approximately 10 – 15 Hz . -

Interpretation: If you observe a pure singlet without satellites (at high S/N ratio), you may have the sulfur analog (benzothiadiazole) or starting material. If you see a doublet, your bromination is incomplete (monobromo species).

| Signal | Shift ( | Multiplicity | Integral | Assignment | Notes |

| A | 7.62 | Singlet (s) | 2H | H-5, H-6 | Symmetric aromatic protons |

| Satellites | 7.62 | Doublet | ~7.6% | Confirm presence of Se ring | |

| Solvent | 7.26 | Singlet | - | CHCl | Residual solvent reference |

13C NMR Spectral Analysis

The

Signal Assignments (CDCl )[5][9]

| Signal | Shift ( | Type | Assignment | Structural Logic |

| 1 | 158.0 – 159.5 | Quaternary (C | C-3a, C-7a | Deshielded by adjacent N/Se heteroatoms. |

| 2 | 133.0 – 133.5 | Methine (CH) | C-5, C-6 | Aromatic CH, slightly deshielded. |

| 3 | 112.5 – 113.5 | Quaternary (C | C-4, C-7 | Shielded significantly by the heavy Bromine atom (Heavy Atom Effect). |

Comparative Analysis: Se vs. S

-

C-Br Position: In the sulfur analog (4,7-dibromo-2,1,3-benzothiadiazole), the C-Br signal is typically around 113.9 ppm. The Se analog is often slightly shielded (112–113 ppm) due to the different electronic perturbations of the larger Selenium atom.

-

C=N Position: The bridgehead carbons in the Se analog (~159 ppm) are slightly upfield compared to the S analog (~154 ppm) due to the lower electronegativity of Se (2.55) vs S (2.58), altering the electron density in the heterocyclic ring.

Advanced Characterization Workflow

For researchers developing OPV materials, distinguishing the 4,7-dibromo-2,1,3-benzoselenadiazole from its isomers (e.g., 5,6-dibromo) or the sulfur analog is vital.

Diagram 2: Experimental Workflow & Logic

Caption: Step-by-step workflow for spectral validation of 4,7-dibromo-2,1,3-benzoselenadiazole.

Troubleshooting Common Issues

-

Missing Quaternary Carbons: The C-Br and C=N carbons have long relaxation times (

). If these peaks are missing in the -

Aggregation: In concentrated solutions, benzoselenadiazole derivatives can stack (

-

References

-

Synthesis and Characterization of Benzoselenadiazole Derivatives: Yang, J., et al. "Synthesis and Photovoltaic Properties of Poly(benzodithiophene-co-benzoselenadiazole) Derivatives." Macromolecules, 2011.

-

NMR Chemical Shifts of Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016.

-

General Benzothiadiazole/Selenadiazole Chemistry: Neto, B. A. D., et al. "Benzothiadiazole derivatives as fluorescence imaging probes: Beyond the classical scaffold." Dyes and Pigments, 2015.

Sources

solubility of 4,7-Dibromo-2,1,3-benzoselenadiazole in organic solvents

An In-Depth Technical Guide to the Solubility of 4,7-Dibromo-2,1,3-benzoselenadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-2,1,3-benzoselenadiazole is a halogenated heterocyclic compound that has garnered interest in the field of organic electronics. Its rigid, planar structure and electron-deficient nature make it a valuable building block for the synthesis of novel organic semiconductors. As with any compound utilized in solution-phase processing or biological applications, a thorough understanding of its solubility characteristics in various organic solvents is paramount for successful experimental design and implementation.

This technical guide provides a comprehensive overview of the solubility of 4,7-Dibromo-2,1,3-benzoselenadiazole. Due to the limited availability of published quantitative solubility data for this specific compound, this guide will focus on the theoretical principles governing its solubility, qualitative observations where available, and a detailed experimental protocol for determining its solubility in the laboratory.

Molecular Structure and its Influence on Solubility

The solubility of a compound is primarily dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of 4,7-Dibromo-2,1,3-benzoselenadiazole features a fused aromatic system, which is inherently nonpolar. The presence of two bromine atoms and the selenadiazole ring introduces polarity to the molecule. The selenium and nitrogen atoms in the heterocyclic ring possess lone pairs of electrons, which can participate in dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents.

The overall polarity of the molecule can be inferred from its structural analogue, 4,7-Dibromo-2,1,3-benzothiadiazole, which is soluble in toluene, a nonpolar aromatic solvent[1][2][3]. This suggests that the dispersion forces between the aromatic rings of the solute and toluene are significant. Given the structural similarity, it is reasonable to predict that 4,7-Dibromo-2,1,3-benzoselenadiazole will exhibit similar solubility in nonpolar and weakly polar solvents.

Predicting Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the large nonpolar surface area of the fused ring system, 4,7-Dibromo-2,1,3-benzoselenadiazole is expected to be soluble in nonpolar solvents like toluene, where London dispersion forces are the dominant intermolecular interactions.[1][2][3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The polar nature of the selenadiazole ring suggests potential solubility in polar aprotic solvents. For the analogous sulfur-containing compound, 4,7-Dibromo-2,1,3-benzothiadiazole, solubility in DMSO has been reported to be 25 mg/mL, often requiring ultrasonication to achieve dissolution.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of the nitrogen and selenium atoms to act as hydrogen bond acceptors may lead to some solubility in polar protic solvents. However, the large nonpolar scaffold of the molecule may limit its solubility in highly polar, hydrogen-bonding solvents like water.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds. It is anticipated that 4,7-Dibromo-2,1,3-benzoselenadiazole will show reasonable solubility in these solvents.

Quantitative and Qualitative Solubility Data

Table 1: Physical Properties and Available Solubility Information for 4,7-Dibromo-2,1,3-benzoselenadiazole and its Thia-analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Known Solvents |

| 4,7-Dibromo-2,1,3-benzoselenadiazole | C₆H₂Br₂N₂Se | 340.86 | 287 | Light yellow to dark green powder/crystal | Not specified in provided search results |

| 4,7-Dibromo-2,1,3-benzothiadiazole | C₆H₂Br₂N₂S | 293.97 | 186-190 | White to light orange crystalline powder | Toluene, DMSO[1][2][3][5] |

Experimental Protocol for Solubility Determination

Given the absence of extensive published data, a standardized experimental protocol is essential for researchers to determine the solubility of 4,7-Dibromo-2,1,3-benzoselenadiazole in their solvents of interest. The following protocol is a general guideline that can be adapted to specific laboratory conditions.[4][6][7]

Materials and Equipment

-

4,7-Dibromo-2,1,3-benzoselenadiazole

-

A range of organic solvents (e.g., toluene, hexane, DMSO, DMF, ethanol, methanol, dichloromethane, chloroform)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

-

Small vials with screw caps

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4,7-Dibromo-2,1,3-benzoselenadiazole into a series of vials.

-

Add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved solid at the bottom.

-

-

Separation of the Saturated Solution:

-

After equilibration, carefully remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification of the Dissolved Solute:

-

Prepare a series of standard solutions of known concentrations of 4,7-Dibromo-2,1,3-benzoselenadiazole in the same solvent.

-

Measure the absorbance of the standard solutions and the saturated solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Alternatively, HPLC can be used for quantification by comparing the peak area of the saturated solution to a calibration curve generated from standard solutions.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound.

Safety and Handling

4,7-Dibromo-2,1,3-benzoselenadiazole and its thia-analogue are classified as toxic if swallowed.[8][9][10] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

While quantitative solubility data for 4,7-Dibromo-2,1,3-benzoselenadiazole is not widely published, an understanding of its molecular structure allows for reasoned predictions of its solubility behavior in various organic solvents. The compound is anticipated to be most soluble in nonpolar and weakly polar solvents. For precise applications, it is imperative for researchers to experimentally determine the solubility in their specific solvent systems. The protocol provided in this guide offers a robust framework for obtaining reliable and reproducible solubility data, which is critical for the advancement of research and development involving this promising organic electronic material.

References

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 15155-41-6 [m.chemicalbook.com]

- 2. 4,7-Dibromo-2,1,3-benzothiadiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4,7-Dibromo-2,1,3-benzothiadiazole | 15155-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chem.ws [chem.ws]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Core Acceptor Unit

An In-Depth Technical Guide to the Electronic Properties of 4,7-Dibromo-2,1,3-benzoselenadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core electronic properties of 4,7-Dibromo-2,1,3-benzoselenadiazole, a pivotal molecular building block in the fields of organic electronics and materials science. We will delve into the fundamental principles governing its behavior, methodologies for its characterization, and its strategic importance in the development of advanced functional materials.

The field of organic electronics, which encompasses technologies such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), relies on the precise design of molecules to control charge generation, transport, and recombination. At the heart of this molecular engineering lies the donor-acceptor (D-A) concept, where electron-rich (donor) and electron-poor (acceptor) units are combined to tune the material's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

4,7-Dibromo-2,1,3-benzoselenadiazole (DBSe) is a premier example of a potent electron-acceptor building block.[1] Its core, the benzoselenadiazole heterocycle, is inherently electron-deficient due to the high electronegativity of the nitrogen atoms and the influence of the selenium atom. The two bromine atoms at the 4 and 7 positions are not merely passive substituents; they are highly functional handles that enable chemists to construct complex, high-performance conjugated polymers and small molecules through robust cross-coupling reactions like Suzuki and Stille couplings.[2][3] Understanding the intrinsic electronic properties of this dibrominated core is therefore the critical first step in designing next-generation organic semiconductor materials.

Fundamental Electronic Characteristics

The utility of 4,7-Dibromo-2,1,3-benzoselenadiazole is rooted in its distinct electronic structure. The key properties are its profound electron-withdrawing nature and the resulting energy levels of its frontier molecular orbitals.

The Electron-Withdrawing Core

The 2,1,3-benzoselenadiazole system functions as a powerful electron sink. This characteristic is essential for creating D-A materials with a significant intramolecular charge transfer (ICT) character, which is often responsible for broad absorption spectra extending into the visible and near-infrared regions—a highly desirable trait for solar cell applications.[4] The substitution of sulfur (in the analogous benzothiadiazole) with selenium is a common strategy to further modulate these properties. Selenium, being less electronegative and larger than sulfur, tends to lower the LUMO energy level and reduce the HOMO-LUMO gap, pushing absorption to longer wavelengths.[1]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO energy levels dictate a material's behavior in an electronic device.

-

HOMO (Highest Occupied Molecular Orbital): This level is associated with the ability to donate an electron (oxidation). Its energy level (relative to the vacuum) corresponds to the ionization potential. A deeper (more negative) HOMO level imparts greater stability against oxidation in air.

-

LUMO (Lowest Unoccupied Molecular Orbital): This level relates to the ability to accept an electron (reduction). Its energy corresponds to the electron affinity. A lower (less negative) LUMO energy is the defining characteristic of a good electron acceptor.

For 4,7-Dibromo-2,1,3-benzoselenadiazole, the primary feature is its low-lying LUMO level, making any material derived from it a prime candidate for an acceptor component in OPVs or an electron-transporting material in OFETs.

Experimental Characterization Protocols

To harness 4,7-Dibromo-2,1,3-benzoselenadiazole for materials design, it is essential to quantify its electronic properties. Cyclic Voltammetry (CV) and UV-Visible Spectroscopy are the cornerstone techniques for this characterization.

Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Cyclic voltammetry is an electrochemical technique that measures the current response of a redox-active species to a linearly swept potential.[5] It provides direct insight into the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be reliably estimated.

Objective: To determine the onset oxidation potential (Eox) and onset reduction potential (Ered) to calculate the HOMO and LUMO energy levels.

Self-Validation: The procedure includes the use of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. This is critical for ensuring the accuracy and reproducibility of the measurements by providing a stable reference point against which all other potentials are measured.[6]

Methodology:

-

Preparation of the Electrolyte Solution:

-

Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile, dichloromethane, or THF).

-

Causality: The electrolyte is necessary to ensure conductivity of the solution, while anhydrous and degassed conditions prevent unwanted side reactions with water or oxygen.

-

-

Analyte and Standard Preparation:

-

Dissolve a small amount (typically 1-5 mM) of 4,7-Dibromo-2,1,3-benzoselenadiazole in the prepared electrolyte solution.

-

Add a small amount of ferrocene to the same solution to serve as the internal standard.

-

-

Electrochemical Cell Assembly:

-

Assemble a standard three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum disk electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

Immerse the electrodes in the analyte solution. Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Perform a cyclic voltammetry scan at a typical scan rate of 50-100 mV/s. The potential window should be wide enough to observe the redox events of the analyte and the ferrocene standard.

-

First, scan in the positive (anodic) direction to find the oxidation potential, then in the negative (cathodic) direction for the reduction potential.

-

-

Data Analysis and Calculation:

-

Determine the onset potentials (Eonset) for the first oxidation and reduction waves from the resulting voltammogram. The onset is found at the intersection of the tangent to the rising current and the baseline current.

-

Measure the half-wave potential of the ferrocene standard (E1/2(Fc/Fc⁺)).

-

Calculate the HOMO and LUMO energies using the following empirical equations, where the Fc/Fc⁺ couple is assumed to have an absolute energy level of -4.8 eV or -5.1 eV below vacuum, depending on the convention used (here we use -5.1 eV).[7]

-

EHOMO (eV) = -e [ (Eox, onset vs Ag/AgCl) - (E1/2(Fc/Fc⁺) vs Ag/AgCl) + 5.1 ]

-

ELUMO (eV) = -e [ (Ered, onset vs Ag/AgCl) - (E1/2(Fc/Fc⁺) vs Ag/AgCl) + 5.1 ]

-

-

The electrochemical energy gap (Egel) is the difference between the HOMO and LUMO levels.

-

Protocol 2: UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This allows for the determination of the optical energy gap (Egopt), which is the energy required to promote an electron from the HOMO to the LUMO upon photoexcitation.

Objective: To measure the absorption spectrum and determine the optical band gap from the absorption onset.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (micromolar concentration) of 4,7-Dibromo-2,1,3-benzoselenadiazole in a UV-transparent solvent (e.g., chloroform, THF, or toluene).

-

Causality: The concentration must be low enough to be within the linear range of the Beer-Lambert law, ensuring accurate absorbance readings.

-

-

Spectrometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one quartz cuvette with the pure solvent to act as a blank/reference.

-

Fill a second quartz cuvette with the sample solution.

-

-

Data Acquisition:

-

Place the blank and sample cuvettes in the spectrophotometer.

-

Perform a baseline correction using the solvent-filled cuvette.

-

Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 250-800 nm).

-

-

Data Analysis:

-

Identify the longest wavelength absorption edge (λonset) from the spectrum. This is the point where the absorbance begins to rise from the baseline.

-

Convert this wavelength (in nm) to energy (in eV) to find the optical band gap using the Planck-Einstein relation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Quantitative Electronic Data

While 4,7-Dibromo-2,1,3-benzoselenadiazole is primarily an intermediate, its electronic properties set the foundation for the final materials. Theoretical studies on derivatives show the powerful effect of the benzoselenadiazole core. The table below presents calculated data for a representative derivative, 4,7-di(thiophen-2-yl)benzo[c][8][9][10]selenadiazole (DBSe), to illustrate the typical electronic parameters of materials synthesized from this core.[1]

| Property | Symbol | Representative Value (eV) | Method |

| Highest Occupied Molecular Orbital | EHOMO | -5.4 to -5.8 (Typical Range) | DFT / CV |

| Lowest Unoccupied Molecular Orbital | ELUMO | -3.4 to -3.8 (Typical Range) | DFT / CV |

| HOMO-LUMO Energy Gap | Eg | ~1.99 | TD-DFT[1] |

Note: The HOMO and LUMO values are typical estimated ranges for polymers derived from this acceptor unit, as the exact values depend heavily on the donor co-monomer.

Conclusion and Outlook

4,7-Dibromo-2,1,3-benzoselenadiazole is more than a simple chemical intermediate; it is a foundational platform for molecular engineering. Its potent electron-accepting nature, combined with the synthetic versatility afforded by its bromine substituents, allows for the rational design of materials with tailored HOMO/LUMO levels. The protocols outlined in this guide provide a robust framework for characterizing this molecule and its derivatives, enabling researchers to validate their designs and accelerate the development of high-performance organic electronic devices. As the demand for efficient and low-cost energy solutions grows, the strategic use of well-characterized building blocks like 4,7-Dibromo-2,1,3-benzoselenadiazole will remain paramount to innovation in the field.

References

-

PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Available from: [Link].

-

Nowakowska, J., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 27(19), 6299. Available from: [Link].

-

ResearchGate. Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values. ResearchGate. Available from: [Link].

-

Cheng, Y., et al. (2014). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. Available from: [Link].

-

ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[8][9][10]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Available from: [Link].

-

ResearchGate. Theoretical Design of Benzoselenadiazole Based Organic Donor Molecules for Solar Cell Applications. ResearchGate. Available from: [Link].

-

LookChem. 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. LookChem. Available from: [Link].

-

Chen, Z., et al. (2012). 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells. Polymer Chemistry, 3(7), 1931-1937. Available from: [Link].

-

ResearchGate. Valence Electronic Structure of Benzo-2,1,3-chalcogenadiazoles Studied by Photoelectron Spectroscopy and Density Functional Theory. ResearchGate. Available from: [Link].

-

Kim, S.H., et al. (2008). Characteristics of HOMO and LUMO Potentials by Altering Substituents: Computational and Electrochemical Determination. Journal of the Korean Society of Dyers and Finishers, 20(5), 39-44. Available from: [Link].

-

Bertrandie, J., et al. (2022). The Energy Level Conundrum of Organic Semiconductors in Solar Cells. KAUST Repository. Available from: [Link].

-

ResearchGate. HOMO, E gap and LUMO obtained by cyclic voltammetry. ResearchGate. Available from: [Link].

-

Zaikina, J.V., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(24), 5898. Available from: [Link].

-

Al-Attar, H.A., et al. (2018). Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. Moroccan Journal of Chemistry, 6(3), 404-413. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. journal.kci.go.kr [journal.kci.go.kr]

- 8. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. 4,7-Dibromo-2,1,3-benzothiadiazole | 15155-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4,7-Dibromo-2,1,3-benzoselenadiazole

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole, a molecule of significant interest in materials science and medicinal chemistry. We present a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. A detailed examination of its molecular geometry and supramolecular architecture, with a particular focus on the role of chalcogen bonding, is provided. Furthermore, a comparative analysis with its sulfur-containing analog, 4,7-Dibromo-2,1,3-benzothiadiazole, is conducted to elucidate the influence of the selenium atom on the crystal packing. The implications of these structural features for the rational design of novel therapeutics and functional materials are also discussed, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzodiazole Scaffold

The 2,1,3-benzodiazole scaffold, and its selenium-containing variant, the 2,1,3-benzoselenadiazole, are privileged heterocyclic motifs in modern chemistry. These electron-deficient aromatic systems are key building blocks in the synthesis of a wide array of functional organic materials, including conductive polymers and molecules for optoelectronic applications. In the realm of medicinal chemistry, benzothiazole and benzoselenadiazole derivatives have garnered considerable attention for their diverse biological activities, exhibiting potential as anticancer agents, enzyme inhibitors, and antioxidants.[1][2][3][4]

The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by X-ray crystallography, is fundamental to understanding and predicting the physicochemical properties and biological activity of a compound.[5][6] Crystal structure analysis provides invaluable information on molecular conformation, intermolecular interactions, and packing motifs, which in turn govern properties such as solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure is crucial for structure-based drug design, polymorph screening, and intellectual property protection.

This guide focuses on the crystal structure of 4,7-Dibromo-2,1,3-benzoselenadiazole, a key intermediate in the synthesis of more complex functional molecules. By dissecting its solid-state architecture, we aim to provide a foundational understanding that can inform the design of next-generation materials and therapeutics.

Experimental Section: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of a crystallographic model. This section provides a detailed, field-proven methodology for obtaining and analyzing single crystals of 4,7-Dibromo-2,1,3-benzoselenadiazole.

Synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole

The synthesis of 4,7-Dibromo-2,1,3-benzoselenadiazole can be achieved through a two-step process starting from 1,2-diaminobenzene, adapting established procedures for related benzodiazoles.[7][8]

Step 1: Synthesis of 2,1,3-Benzoselenadiazole

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,2-diaminobenzene (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add a solution of selenium dioxide (SeO₂) (1 equivalent) in water to the stirring solution of 1,2-diaminobenzene. An exothermic reaction will occur, and the color of the solution will change.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2,1,3-benzoselenadiazole.

Step 2: Bromination of 2,1,3-Benzoselenadiazole

-

Reaction Setup: Dissolve the synthesized 2,1,3-benzoselenadiazole (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or hydrobromic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[9]

-

Brominating Agent: Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirring solution.[9] Alternatively, bromine in hydrobromic acid can be used.[10]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. The progress of the bromination can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Carefully pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash thoroughly with water, and then with a suitable organic solvent like methanol or hexane to remove impurities.[7] The crude 4,7-Dibromo-2,1,3-benzoselenadiazole can be further purified by recrystallization or column chromatography to yield a light yellow to amber crystalline solid.[11]

Single Crystal Growth: The Art of Slow Evaporation

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[12] The slow evaporation method is a widely used and effective technique for growing single crystals of small organic molecules.[13][14]

-

Solvent Selection: Choose a solvent or a binary solvent mixture in which the purified compound has moderate solubility. A good starting point for 4,7-Dibromo-2,1,3-benzoselenadiazole is a mixture of chloroform and hexane.[9]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature in a clean, small vial. Ensure all the solid is dissolved; gentle warming can be applied if necessary.

-

Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes made by a needle. This allows for the slow evaporation of the solvent.[14]

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

-

Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should start to form.

-

Harvesting: Once crystals of a suitable size (typically 0.1-0.4 mm in at least two dimensions) have grown, carefully harvest them from the mother liquor using a spatula or forceps.[15]

Single-Crystal X-ray Diffraction: Data Collection and Processing

The following is a generalized workflow for single-crystal X-ray diffraction data collection and processing.

Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting and Centering: The selected crystal is mounted on a goniometer head and centered in the X-ray beam of the diffractometer.[15]

-

Data Collection: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Data is typically collected over a wide range of angles to ensure a complete dataset.[5][16]

-

Data Integration and Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then integrated and corrected for various experimental factors.

-

Structure Solution: The initial crystal structure model is determined from the processed diffraction data using direct methods or Patterson methods, often with software like SHELXT.[17]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method, for example with the SHELXL program.[17] This iterative process involves adjusting atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[18]

-

Validation: The final crystallographic model is validated using various metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Crystal Structure Analysis of 4,7-Dibromo-2,1,3-benzoselenadiazole